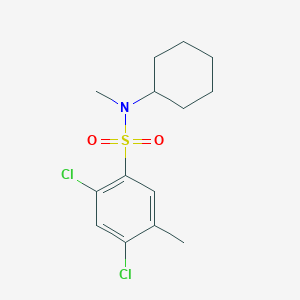

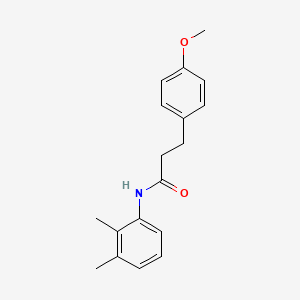

![molecular formula C13H11F3N2OS B5739660 N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)

N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as TU-100 or Rikkunshito, is a natural herbal medicine used in traditional Japanese and Chinese medicine. It is a mixture of ten herbs and is commonly used to treat gastrointestinal disorders such as nausea, vomiting, and loss of appetite. TU-100 has gained significant attention in recent years due to its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea is not fully understood, but it is thought to involve multiple pathways. N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a role in pain sensation and inflammation. N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea also inhibits the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses. In addition, N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to activate the ghrelin receptor, which is involved in appetite regulation.

Biochemical and Physiological Effects:

N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to increase the levels of ghrelin, a hormone that regulates appetite. In addition, N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has several advantages and limitations for lab experiments. One advantage is that it is a natural herbal medicine, which makes it a safer alternative to synthetic drugs. N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been extensively studied, which makes it a reliable and well-understood compound. However, N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea is a complex mixture of ten herbs, which makes it difficult to isolate and study the effects of individual components. In addition, the variability in the composition of N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea due to differences in the extraction process and the source of the herbs can make it challenging to compare results across studies.

Future Directions

There are several future directions for research on N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea. One area of interest is the potential use of N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea in the treatment of cancer. Studies have shown that N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has anti-tumor properties and can improve the efficacy of chemotherapy. Another area of interest is the potential use of N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have neuroprotective effects and can improve cognitive function. Additionally, the effects of N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea on gut microbiota and the gut-brain axis are areas of interest for future research. Overall, the potential therapeutic applications of N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea make it a promising area of research for the future.

Synthesis Methods

N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea is a complex mixture of ten herbs, and its synthesis method involves extracting and combining the active ingredients of each herb. The herbs used in N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea include Atractylodis lanceae rhizoma, Ginseng radix, Poria, Zizyphi fructus, Aurantii nobilis pericarpium, Glycyrrhizae radix, Jujubae fructus, Pinelliae tuber, Zingiberis rhizoma, and Zizyphi spinosae semen. The extraction process involves boiling the herbs in water, followed by filtration and concentration of the extract. The final product is a powder that is used to make capsules or tablets.

Scientific Research Applications

N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been found to improve gastrointestinal motility and reduce the severity of chemotherapy-induced nausea and vomiting. In addition, N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to improve appetite and body weight in cancer patients.

properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS/c14-13(15,16)10-5-1-2-6-11(10)18-12(19)17-8-9-4-3-7-20-9/h1-7H,8H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVAOXKFFMFVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

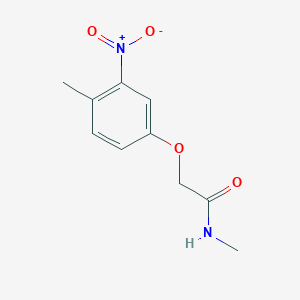

![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)

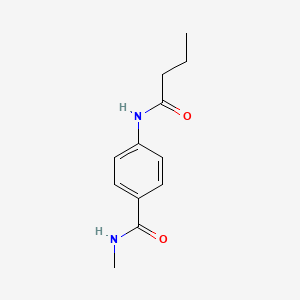

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)

![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)

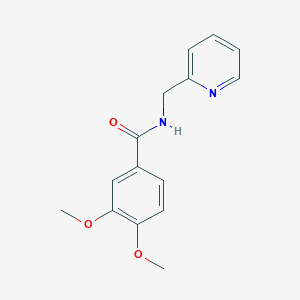

![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)

![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)

![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)